

Interpreting high background in western blots for Aurora kinases

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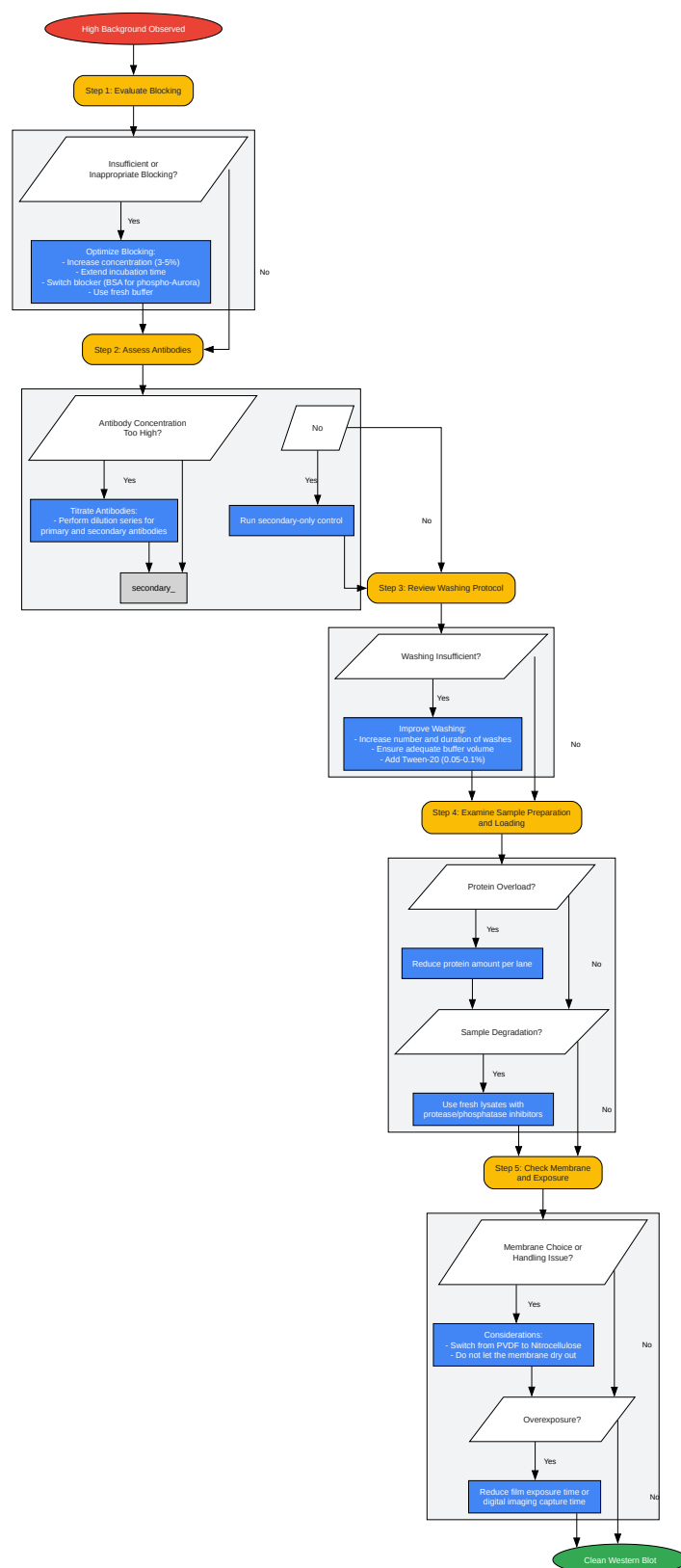
Technical Support Center: Aurora Kinase Western Blotting

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues in Western blots for Aurora kinases.

Troubleshooting Guide: High Background in Aurora Kinase Western Blots

High background in Western blotting can obscure the specific signal of your target protein, making data interpretation difficult. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.^[1] This guide provides a systematic approach to troubleshooting and resolving these issues when detecting Aurora kinases.

Diagram: Troubleshooting Workflow for High Background



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Caption: Troubleshooting workflow for high background in Western blots.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high background specifically in my Aurora kinase Western blot?

Several factors can contribute to high background when detecting Aurora kinases:

- **High Expression Levels:** Aurora kinases, particularly Aurora A and B, are often overexpressed in cancer cell lines and tissues.^{[1][2]} Their expression is also cell-cycle regulated, peaking during the G2/M phase.^[3] If your cell population is not synchronized, or is arrested in mitosis, the high abundance of Aurora kinases can lead to a strong signal that contributes to background.
- **Antibody Concentration:** Using too high a concentration of primary or secondary antibody is a common cause of high background.^{[1][4]}
- **Inadequate Blocking:** Insufficient blocking of the membrane allows for non-specific binding of antibodies, leading to a generalized high background.^{[5][6]}
- **Phosphorylation Status:** If you are detecting phosphorylated forms of Aurora kinases, using milk as a blocking agent can be problematic. Milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies, causing high background.^[7]

Q2: What is the best blocking buffer for Aurora kinase Western blots?

The choice of blocking buffer is critical. Here are some recommendations:

- **For total Aurora kinase detection:** 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) are commonly used and effective.
- **For phosphorylated Aurora kinase detection:** It is highly recommended to use 3-5% BSA in TBST.^[7] Avoid using milk as it contains phosphoproteins that can lead to non-specific signals.^[7]

Q3: How can I optimize the antibody concentrations for my Aurora kinase experiment?

Proper antibody titration is essential to achieve a good signal-to-noise ratio.^[4]

- **Primary Antibody:** Start with the dilution recommended on the antibody datasheet. If you experience high background, perform a dilution series (e.g., 1:1000, 1:2500, 1:5000, 1:10000) to find the optimal concentration that provides a clear signal with minimal background.[8]
- **Secondary Antibody:** A high concentration of the secondary antibody can also cause background issues. A secondary-only control (omitting the primary antibody) can help determine if the secondary antibody is binding non-specifically.[3] Titrate the secondary antibody similarly to the primary.

Parameter	Starting Recommendation	Troubleshooting Action for High Background
Primary Antibody Dilution	Manufacturer's suggestion (often 1:1000)	Increase dilution (e.g., to 1:2500, 1:5000 or higher)
Secondary Antibody Dilution	1:5000 - 1:20000	Increase dilution (e.g., to 1:20000 or higher)
Incubation Time	1-2 hours at RT or overnight at 4°C	Reduce incubation time, especially if signal is very strong

Q4: Can my washing steps be contributing to the high background?

Yes, inadequate washing is a frequent cause of high background.[9] Washing steps are crucial for removing unbound and non-specifically bound antibodies.[9]

- **Increase Wash Number and Duration:** Instead of three 5-minute washes, try four or five 10-15 minute washes.[1]
- **Use Sufficient Volume:** Ensure the membrane is fully submerged and moves freely in the wash buffer.
- **Include a Detergent:** Using a wash buffer containing a mild detergent like 0.05% to 0.1% Tween-20 is standard practice to reduce non-specific binding.[4][5]

Q5: I see multiple non-specific bands in my Aurora kinase blot. What could be the cause?

Non-specific bands can arise from several issues:

- **Antibody Cross-reactivity:** The primary antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for the application and species you are using.
- **Sample Degradation:** Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh lysates and use protease and phosphatase inhibitors.[\[3\]](#)
- **Protein Overloading:** Loading too much protein in the gel can lead to non-specific antibody binding.[\[10\]](#) Try reducing the amount of protein loaded per well.
- **Post-translational Modifications:** Aurora kinases undergo various post-translational modifications which can affect their migration on an SDS-PAGE gel.

Experimental Protocols

Protocol: Optimizing Blocking and Antibody Dilutions for an Aurora Kinase Western Blot

This protocol outlines a method for systematically optimizing blocking conditions and antibody concentrations to reduce background.

1. Sample Preparation:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Determine protein concentration using a BCA or Bradford assay.
- Prepare aliquots for loading, typically 20-30 µg of total protein per lane.

2. SDS-PAGE and Transfer:

- Separate protein lysates on an appropriate percentage polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane. A nitrocellulose membrane may sometimes yield a lower background than PVDF.[\[10\]](#)
- After transfer, briefly wash the membrane with TBST.

3. Blocking Optimization (Dot Blot Method):

- Cut the membrane into several small strips.

- Spot 1-2 μg of your positive control lysate onto each strip and let it dry.
- Block each strip with a different blocking buffer for 1 hour at room temperature (e.g., 5% Milk/TBST, 3% BSA/TBST, 5% BSA/TBST, and commercial blocking buffers).
- Proceed with primary and secondary antibody incubations using the manufacturer's recommended dilutions.
- This will help identify the blocking buffer that provides the best signal-to-noise ratio.

4. Antibody Titration (Checkerboard Titration):

- Run a gel with identical lanes of your positive control lysate.
- After transfer, cut the membrane into strips, with each strip containing one lane.
- Incubate each strip with a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) in the optimal blocking buffer determined above.
- After washing, cut each strip into smaller pieces and incubate them with different dilutions of the secondary antibody (e.g., 1:5000, 1:10000, 1:20000).
- This method allows for the simultaneous testing of multiple primary and secondary antibody concentrations to find the optimal combination.

5. Washing Protocol:

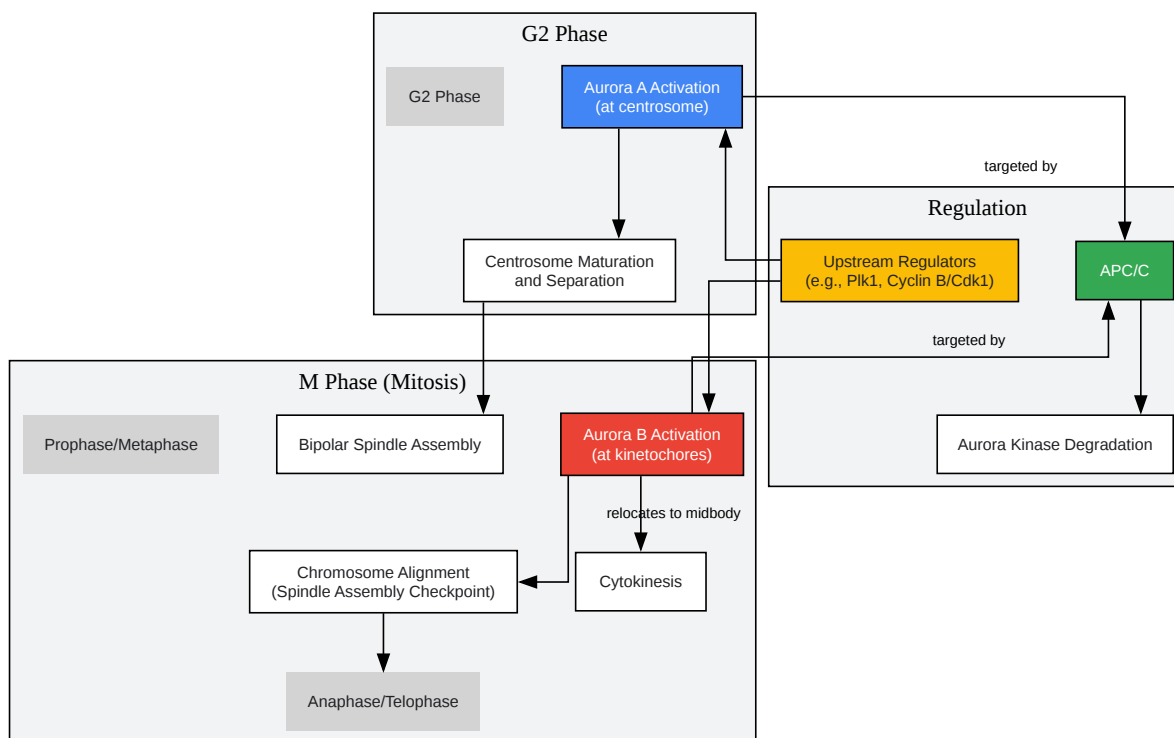
- Following primary and secondary antibody incubations, wash the membrane a minimum of three times for 10 minutes each with a generous volume of TBST on a shaker.[\[4\]](#)

6. Detection:

- Incubate the membrane with an appropriate ECL substrate.
- If the background is still high, consider reducing the exposure time during imaging.[\[5\]](#) A shorter exposure can sometimes reveal specific bands against the background.[\[1\]](#)

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their activity is tightly controlled throughout the cell cycle.



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Caption: Simplified signaling pathway of Aurora kinases during the cell cycle.

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